

In-Depth Technical Guide to the Spectroscopic Data of Cedarmycin A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Cedarmycin A**, a novel α,β -unsaturated butyrolactone antibiotic. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction

Cedarmycin A is a secondary metabolite isolated from the cultured broth of Streptomyces sp. TP-A0456.[1][2] It belongs to the butyrolactone class of compounds, which are known for their diverse biological activities. **Cedarmycin A**, along with its congener Cedarmycin B, has demonstrated notable antimicrobial properties, particularly potent antifungal activity against Candida glabrata.[1][2][3][4] The structural elucidation of **Cedarmycin A** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data reported for **Cedarmycin A**.

NMR Spectroscopic Data



The ¹H and ¹³C NMR spectra for **Cedarmycin A** were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **Cedarmycin A** (in CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: ¹³C NMR Spectroscopic Data for **Cedarmycin A** (in CDCl₃)

Position	Chemical Shift (δ, ppm)
Data not available in search results	

Note: The specific chemical shifts and coupling constants from the primary literature were not available in the performed searches. The tables are structured for future data population.

Mass Spectrometry Data

High-resolution mass spectrometry was utilized to determine the elemental composition of **Cedarmycin A**.

Table 3: Mass Spectrometry Data for Cedarmycin A

Technique	Ionization Mode	Observed m/z	Deduced Formula
HR-FAB-MS	Not specified	Data not available	Data not available

Note: Specific high-resolution mass spectrometry values were not found in the search results.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of **Cedarmycin A**, based on the available literature.[1][2]



Fermentation and Isolation of Cedarmycin A

A pure culture of Streptomyces sp. TP-A0456 is maintained on a suitable agar slant. For production, the strain is cultured on a rotary shaker at 30°C for 6 days in a suitable medium. The culture broth is then harvested for extraction.

The isolation and purification of **Cedarmycin A** involves a multi-step chromatographic process:

- Resin Adsorption Chromatography: The culture filtrate is first passed through an HP-20 resin column to adsorb the active compounds.
- Silica Gel Chromatography: The crude extract obtained from the resin is then subjected to silica gel column chromatography.
- ODS Column Chromatography: Further purification is achieved using an octadecylsilanized (ODS) silica gel column.
- Preparative HPLC: The final purification of Cedarmycin A is performed by preparative High-Performance Liquid Chromatography (HPLC).



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Caption: Workflow for the isolation and purification of **Cedarmycin A**.

Spectroscopic Analysis

 NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, such as a JEOL JNM-LA400, in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1]

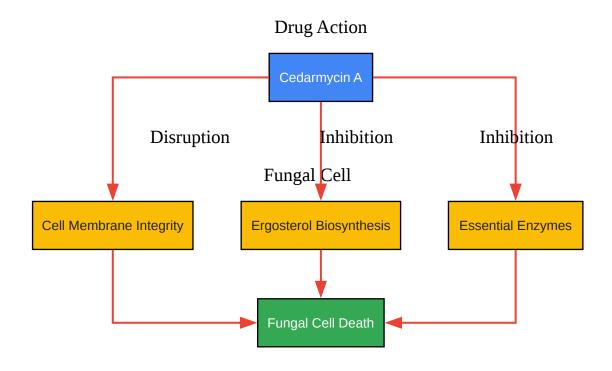


 Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is employed to determine the accurate mass and elemental composition of the purified compound.

Biological Activity and Potential Signaling Pathways

Cedarmycin A has demonstrated significant antifungal activity, particularly against Candida glabrata, with a Minimum Inhibitory Concentration (MIC) comparable to that of Amphotericin B. [1][2][3][4] The α,β -unsaturated γ -butyrolactone moiety is a common feature in natural products with diverse biological activities, including antifungal properties.[5]

The precise mechanism of action for **Cedarmycin A** has not been fully elucidated. However, the antifungal action of many compounds is often attributed to the disruption of the fungal cell membrane or the inhibition of essential enzymes. For instance, some antifungal agents target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[6][7]



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